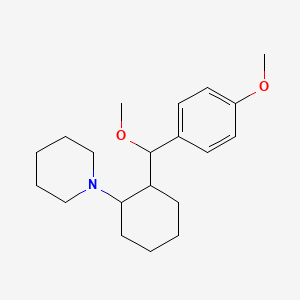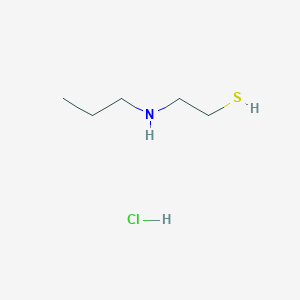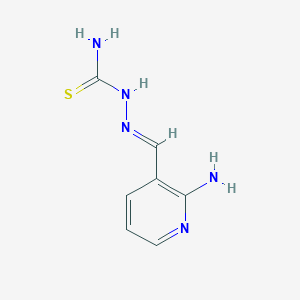
2-Aminonicotinaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminonicotinaldehyde thiosemicarbazone is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its versatile chemical properties and potential therapeutic applications. This compound is known for its ability to form stable complexes with various metal ions, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde thiosemicarbazone typically involves the condensation reaction between 2-aminonicotinaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminonicotinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
2-Aminonicotinaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with enhanced stability and reactivity.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also demonstrates antioxidant and antidiabetic activities.
Industry: The compound’s ability to form stable metal complexes makes it useful in various industrial applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 2-aminonicotinaldehyde thiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with various biological pathways, leading to their therapeutic effects. For instance, in cancer cells, the compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
- 2-Aminonicotinaldehyde N-methyl thiosemicarbazone
- Thiochromanone-based thiosemicarbazones
- Benzothiazepine-based thiosemicarbazones
Comparison: 2-Aminonicotinaldehyde thiosemicarbazone stands out due to its unique ability to form highly stable metal complexes, which enhances its biological activity. Compared to other thiosemicarbazones, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C7H9N5S |
|---|---|
Peso molecular |
195.25 g/mol |
Nombre IUPAC |
[(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |
Clave InChI |
ACRVHTZODRLDFR-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)N)/C=N/NC(=S)N |
SMILES canónico |
C1=CC(=C(N=C1)N)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


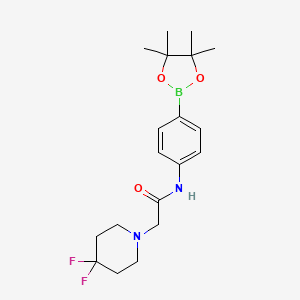
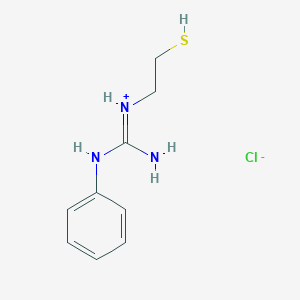


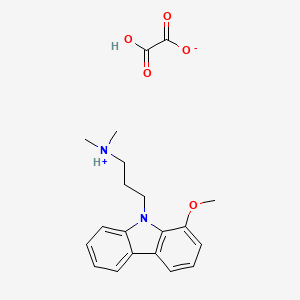
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
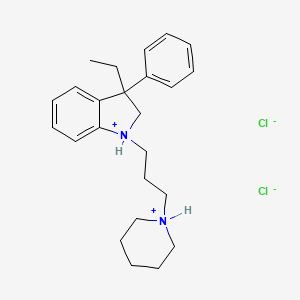
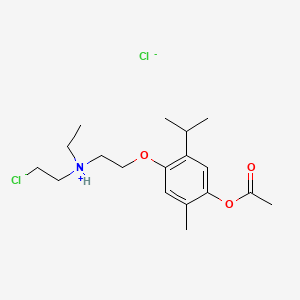
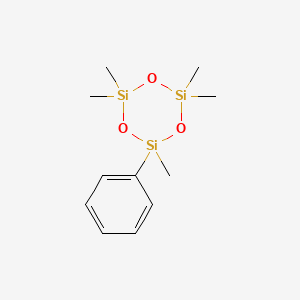
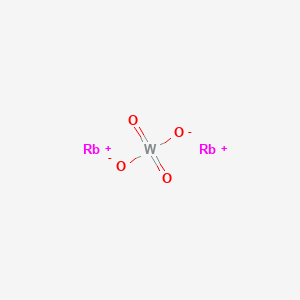
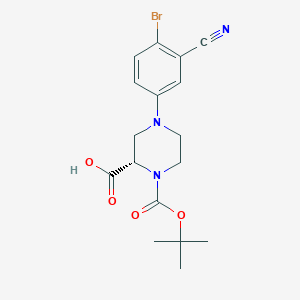
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
